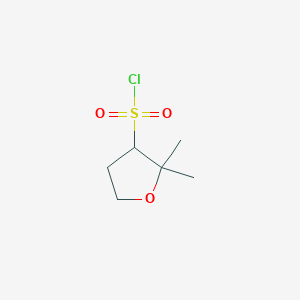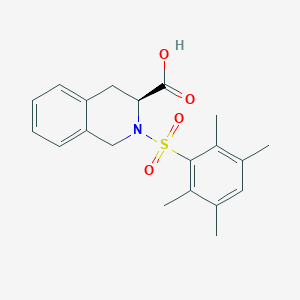
(3S)-2-(2,3,5,6-Tetramethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-2-(2,3,5,6-Tetramethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that belongs to the class of tetrahydroisoquinolines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2-(2,3,5,6-Tetramethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate aldehyde with an amine.
Introduction of the sulfonyl group: This step involves the sulfonylation of the tetrahydroisoquinoline core using 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反応の分析
Types of Reactions
(3S)-2-(2,3,5,6-Tetramethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Such as nucleophiles like amines, alcohols, or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the molecule.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (3S)-2-(2,3,5,6-Tetramethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
Tetrahydroisoquinoline derivatives: Compounds with similar core structures but different substituents.
Sulfonylated compounds: Compounds with sulfonyl groups attached to different core structures.
Uniqueness
The uniqueness of (3S)-2-(2,3,5,6-Tetramethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C20H23NO4S |
|---|---|
分子量 |
373.5 g/mol |
IUPAC名 |
(3S)-2-(2,3,5,6-tetramethylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H23NO4S/c1-12-9-13(2)15(4)19(14(12)3)26(24,25)21-11-17-8-6-5-7-16(17)10-18(21)20(22)23/h5-9,18H,10-11H2,1-4H3,(H,22,23)/t18-/m0/s1 |
InChIキー |
OSUKPZFWKIPYLF-SFHVURJKSA-N |
異性体SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)C)C |
正規SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13170250.png)

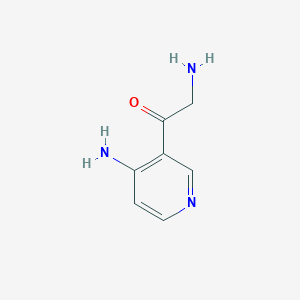
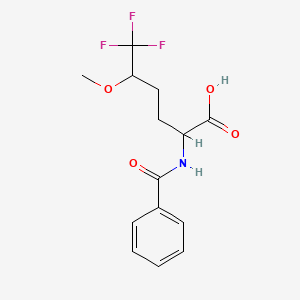
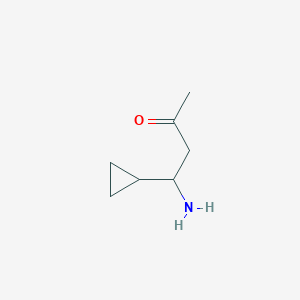

![3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid hydrochloride](/img/structure/B13170297.png)
![N-Ethyl-N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13170299.png)
![Methyl 2,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13170305.png)
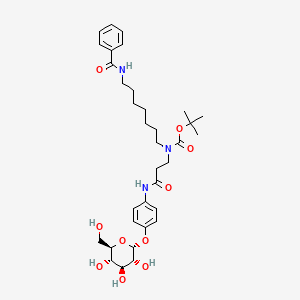
![1-[3-(Furan-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13170315.png)
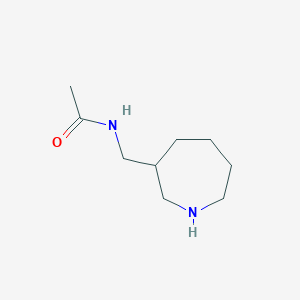
![1-(Bromomethyl)-1-[(tert-butoxy)methyl]cyclopropane](/img/structure/B13170342.png)
